N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide
Overview
Description
N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds, which share structural features with N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide, are significant for their roles as bacteriostatic antibiotics, therapy for bacterial infections, and applications in treating conditions caused by other microorganisms. These compounds have been utilized as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. They possess a wide range of biological activities, indicating the potential for compounds like N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide to be developed for various therapeutic applications (Gulcin & Taslimi, 2018).
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, as part of the chemical structure of the compound , play a crucial role in medicinal chemistry due to their wide-ranging biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The success of pyrazole COX-2 inhibitors has highlighted the importance of these heterocycles in drug development. This suggests the potential research applications of N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide in exploring new therapeutic agents (Dar & Shamsuzzaman, 2015).
Drug Metabolism and Toxicity Studies
Understanding the metabolism and potential toxicity of compounds is crucial in drug development. Studies on related compounds emphasize the importance of evaluating the metabolism pathways, including glucuronidation, sulfation, and oxidation, to predict the safety profile of new chemical entities. Research on acetaminophen, a compound with metabolic pathways and toxicity considerations relevant to N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide, can provide insights into how such compounds are processed in the body and their potential toxic effects. This knowledge is critical for the safe and effective development of new drugs (Cai et al., 2022).
properties
IUPAC Name |
N-[4-[[1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-12(21)18-13-2-4-16(5-3-13)25(22,23)19-14-10-17-20(11-14)15-6-8-24-9-7-15/h2-5,10-11,15,19H,6-9H2,1H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIWASAKMHXQFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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